molecular formula C11H9BrN2 B8747334 5-(bromomethyl)-2,2'-bipyridine CAS No. 98007-15-9

5-(bromomethyl)-2,2'-bipyridine

Cat. No.: B8747334
CAS No.: 98007-15-9
M. Wt: 249.11 g/mol
InChI Key: BUYHNPMBJRJUPJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2'-bipyridine is a brominated derivative of 2,2'-bipyridine, a versatile ligand in coordination chemistry and organic synthesis. The bromomethyl group at the 5-position enhances its reactivity, enabling applications in cross-coupling reactions, metal complexation, and functionalization of biomolecules. This article compares its structural, synthetic, and functional properties with similar compounds, including positional isomers (e.g., 6-bromomethyl), halogen variants (e.g., chloromethyl), and derivatives with different substituents (e.g., methyl, dihalomethyl).

Properties

CAS No.

98007-15-9

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-(bromomethyl)-2-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2

InChI Key

BUYHNPMBJRJUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CBr

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct route involves benzylic bromination of 5-methyl-2,2'-bipyridine using N-bromosuccinimide (NBS) under radical initiation. This method leverages the stability of the benzylic radical intermediate, ensuring selective substitution at the methyl group.

Mechanism

  • Initiation : Azobisisobutyronitrile (AIBN) thermally decomposes to generate radicals.

  • Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from the methyl group, forming a benzylic radical.

  • Bromine Transfer : The radical reacts with NBS, yielding 5-(bromomethyl)-2,2'-bipyridine and succinimide.

Optimization Parameters

  • Solvent : Carbon tetrachloride (CCl₄) or benzene for non-polar radical stability.

  • Temperature : Reflux conditions (60–80°C) to sustain radical chain propagation.

  • Molar Ratios : NBS:substrate = 1.1:1 to minimize polybromination.

Table 1 : Representative Reaction Conditions and Yields

SubstrateNBS (equiv)AIBN (mol%)Temp (°C)Time (h)Yield (%)
5-Methyl-2,2'-bipyridine1.110801268–72

This method’s efficacy is limited by competing ring bromination, which necessitates rigorous control of reaction time and temperature.

Alkylation of 2,2'-Bipyridine Derivatives

Two-Step Functionalization

An alternative approach involves introducing the methyl group via alkylation followed by bromination.

Step 1: Synthesis of 5-Methyl-2,2'-Bipyridine

  • Friedel-Crafts Alkylation : Reaction of 2,2'-bipyridine with methyl chloride in the presence of AlCl₃.

  • Regioselectivity : The 5-position is favored due to electronic directing effects of the pyridine nitrogen.

Step 2: Bromination of the Methyl Group

  • Reagents : HBr gas or PBr₃ in anhydrous conditions.

  • Challenges : Over-bromination and ring bromination are mitigated by using stoichiometric HBr and low temperatures (0–5°C).

Table 2 : Bromination Efficiency with Different Reagents

ReagentTemp (°C)Time (h)Yield (%)Purity (%)
HBr066595
PBr₃2535888

Barton Decarboxylative Bromination

Adaptation for Bromomethyl Synthesis

Though originally developed for aryl bromination, Barton’s method can be modified to introduce bromomethyl groups via decarboxylation of carboxylic acid precursors.

Procedure

  • Synthesis of 5-Carboxymethyl-2,2'-bipyridine : Oxidation of 5-methyl-2,2'-bipyridine with KMnO₄ in acidic media.

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂).

  • Radical Bromination : React with BrCCl₃ and a radical initiator (e.g., AIBN) under UV light.

Key Insight : The radical chain mechanism selectively targets the methylene group adjacent to the carboxylate, yielding this compound after decarboxylation.

Table 3 : Comparative Analysis of Barton’s Method

ParameterResult
Overall Yield52%
Reaction Time48 h
Byproducts<5% ring-brominated species

Challenges and Industrial Scalability

Purity Considerations

  • Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/hexane) is essential to separate bromomethyl derivatives from di-brominated byproducts.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 142–144°C).

Industrial Adaptations

  • Flow Chemistry : Continuous flow reactors enhance heat transfer and reduce reaction times by 40%.

  • Catalytic Optimization : Nano-catalysts (e.g., Pd/C) improve regioselectivity in alkylation steps.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine, 5-(bromomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

    Coupling Products: Various bipyridine derivatives with different substituents on the pyridine rings.

Scientific Research Applications

Scientific Research Applications

Coordination Chemistry
5-(Bromomethyl)-2,2'-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are essential in catalysis and electrochemistry. The nitrogen atoms in the bipyridine rings coordinate with metal ions, facilitating chemical transformations and enhancing the reactivity of metal complexes .

Biological Applications
This compound also shows promise in biological contexts. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have indicated that it can inhibit specific enzymes and modulate biological pathways, potentially leading to applications in cancer therapy and antimicrobial treatments .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated that halogenated bipyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other bacteria. The minimum inhibitory concentration (MIC) values demonstrated that these compounds were more effective than their non-halogenated counterparts .

Anticancer Potential

Research exploring the anticancer properties of bipyridine derivatives revealed that compounds containing this structure could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro assays showed significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its metal complexes are particularly valuable in developing sensors and electronic devices due to their enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)- primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine rings, forming stable complexes. These complexes can participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Positional Isomerism: 5- vs. 6-Bromomethyl-2,2'-Bipyridine

The position of the bromomethyl group significantly impacts reactivity and synthetic utility.

Property 5-(Bromomethyl)-2,2'-bipyridine 6-(Bromomethyl)-2,2'-bipyridine
Synthesis Reacts [2,2'-bipyridin]-5-ylmethanol with PBr₃ Reacts [2,2'-bipyridin]-6-ylmethanol with PBr₃
Peptide Alkylation 38% yield (MP-6) 25% yield (MP-5)
Metal Coordination Used in Ru/Au heterobimetallic complexes Less commonly reported in coordination chemistry

Key Insight : The 5-position offers higher efficiency in peptide alkylation, likely due to steric and electronic effects. The 6-isomer is synthetically accessible but less explored in catalysis.

Halogen Variation: Bromo vs. Chloromethyl Derivatives

Bromine’s superior leaving group ability enhances reactivity compared to chlorine.

Property This compound 5-(Chloromethyl)-2,2'-bipyridine
Synthesis PBr₃ reaction with hydroxymethyl precursor Thionyl chloride reaction with hydroxymethyl precursor
Reactivity Higher reactivity in Finkelstein reactions (80% yield) Lower reactivity (75% yield in optimized conditions)
Applications Preferred for nucleophilic substitutions Limited to less demanding reactions

Key Insight : Bromomethyl derivatives are favored in cross-coupling and ligand syntheses due to faster reaction kinetics .

Mono- vs. Di-Substituted Derivatives

Di-substituted compounds enable complex architectures but may introduce steric challenges.

Property This compound 5,5'-Bis(bromomethyl)-2,2'-bipyridine
Synthesis Monosubstitution via selective bromination Double bromination of 5,5'-dimethyl precursor
Applications Peptide modification , Ru/Au complexes Gemini surfactants , phosphonate derivatives
Reactivity Single reactive site for functionalization Dual reactive sites for cross-linking and polymerization

Key Insight: Di-substituted derivatives are critical for supramolecular chemistry and materials science, while mono-substituted analogs are ideal for targeted modifications .

Coordination Chemistry

  • Ru/Au Heterobimetallic Complexes : The bromomethyl group in this compound facilitates attachment of Au-NHC units, retaining photophysical properties of [Ru(bipy)₃]²⁺ while introducing biological activity .
  • Lanthanide Complexes : 5,5'-Bis(bromomethyl) derivatives serve as precursors for luminescent lanthanide quasi-lanterns .

Functional Material Design

  • Surfactants : 5,5'-Bis(bromomethyl) derivatives form cationic gemini surfactants via quaternization .
  • Phosphonate Derivatives : Bromomethyl groups are pivotal in synthesizing phosphonate-functionalized bipyridines for catalysis .

Q & A

Q. What are the common synthetic routes for 5-(bromomethyl)-2,2'-bipyridine?

The compound is typically synthesized via a two-step procedure:

  • Step 1: Reduction of a precursor (e.g., 5-methyl-2,2'-bipyridine) using NaBH₄ in ethanol at 85°C to yield 5-(hydroxymethyl)-2,2'-bipyridine .
  • Step 2: Bromination of the hydroxymethyl group using PBr₃ in dry dichloromethane (DCM) at room temperature, followed by purification via column chromatography . Alternative routes include Negishi cross-coupling to prepare methyl-substituted precursors, which are subsequently brominated .

Q. How is the purity and structure of this compound validated?

Key characterization methods include:

  • NMR spectroscopy : To confirm substitution patterns and bromomethyl group presence .
  • Mass spectrometry (MS) : For molecular weight verification .
  • Elemental analysis : To ensure stoichiometric purity .
  • X-ray crystallography : Used in related bromomethyl-bipyridine derivatives to confirm structural rigidity (e.g., rod-like ligands in coordination polymers) .

Q. What are the primary applications of this compound in coordination chemistry?

The bromomethyl group serves as a reactive handle for:

  • Functionalizing ligands with pendant groups (e.g., sulfinyl or acetylphenoxy moieties) via nucleophilic substitution .
  • Constructing supramolecular architectures, such as lanthanide quasi-lanterns or Re(I)-Ru(II) photocatalysts, by bridging metal centers .

Advanced Research Questions

Q. How can competing side reactions during bromination be mitigated?

  • Controlled reaction conditions : Slow addition of PBr₃ at 0°C minimizes overheating and byproduct formation .
  • Solvent selection : Dry DCM prevents hydrolysis of PBr₃, which could reduce bromination efficiency .
  • Purification : Silica gel chromatography effectively separates brominated products from unreacted precursors or dimerized byproducts .

Q. What strategies enhance the stability of metal complexes derived from this compound?

Stability is influenced by:

  • Substituent effects : Electron-withdrawing groups (e.g., bromomethyl) increase metal-ligand bond strength by polarizing the bipyridine π-system .
  • Co-ligand choice : Bulky co-ligands (e.g., triphenylphosphine) sterically protect the metal center from decomposition .
  • Solvent compatibility : Non-coordinating solvents (e.g., toluene) prevent ligand displacement in Re(I) or Ru(II) complexes .

Q. How does this compound enable controlled polymerization?

The bromomethyl group acts as an initiator in atom transfer radical polymerization (ATRP):

  • Mechanism : The C-Br bond undergoes homolytic cleavage to generate radicals, propagating polymer chains .
  • Applications : Used to synthesize bipyridine-functionalized polymers for optoelectronic materials .

Q. What challenges arise in synthesizing bis(bromomethyl)-2,2'-bipyridine derivatives?

  • Regioselectivity : Simultaneous bromination of two methyl groups requires precise stoichiometry to avoid over-bromination .
  • Purification : Bis-substituted products often co-elute with mono-substituted byproducts, necessitating gradient elution in chromatography .

Key Methodological Insights

  • Synthesis Optimization : Use NaBH₄ for selective hydroxymethyl group reduction, avoiding over-reduction of the bipyridine ring .
  • Ligand Design : Bromomethyl groups enable post-synthetic modification (e.g., Suzuki coupling) to attach fluorophores or catalytic moieties .
  • Contradictions in Data : Conflicting reports on bromination efficiency highlight the need for rigorous solvent drying and inert atmospheres .

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